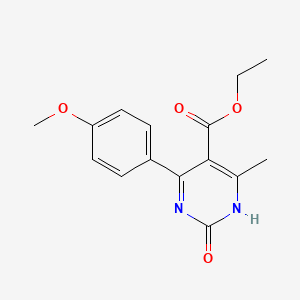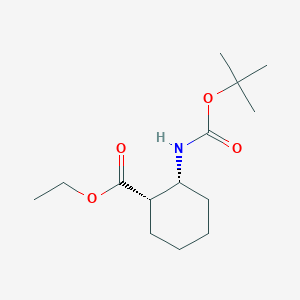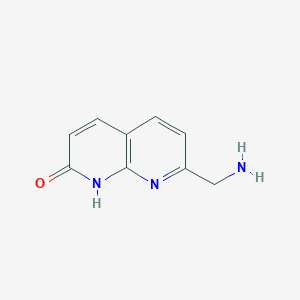![molecular formula C11H17NO3 B12833980 Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)
Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-oxa-2-azaspiro[34]oct-6-ene-2-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Métodos De Preparación
The synthesis of tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate as a precursor . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen and nitrogen atoms. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mecanismo De Acción
The mechanism by which tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems.
Comparación Con Compuestos Similares
Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate can be compared with similar compounds such as:
Tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate: This compound is a precursor in the synthesis of the target compound and shares a similar spirocyclic structure.
Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate:
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Used in the preparation of γ-butyrolactone derivatives.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(13)12-7-11(8-12)5-4-6-14-11/h4,6H,5,7-8H2,1-3H3 |
Clave InChI |
FTCBCERSHHENGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


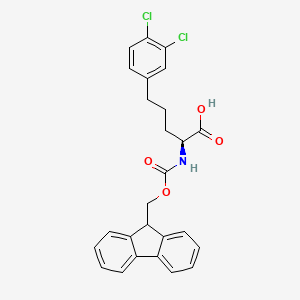
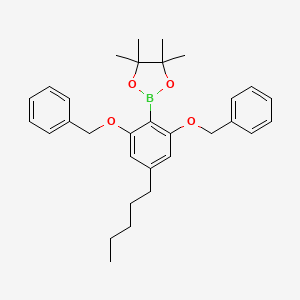
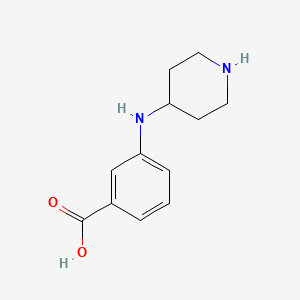
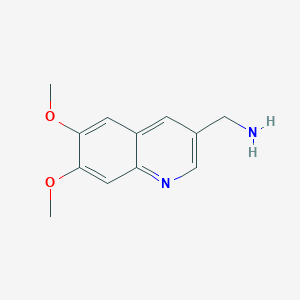
![Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B12833923.png)
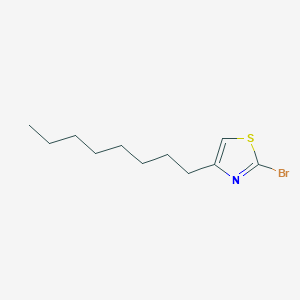
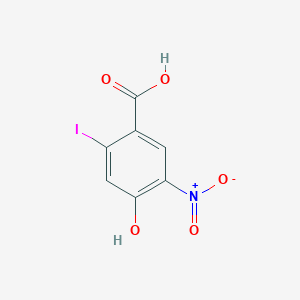
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)
![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)
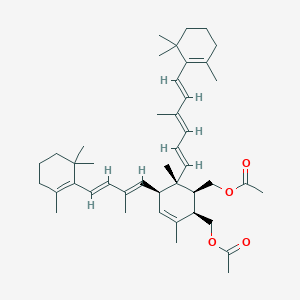
![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)
